

# Technical Support Center: Tris Succinate Buffer

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## Compound of Interest

Compound Name: *Tris succinate*

Cat. No.: *B3430625*

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This guide provides troubleshooting advice and frequently asked questions regarding the temperature-dependent pH shift of Tris-based buffers, with a specific focus on **Tris succinate**.

## Frequently Asked Questions (FAQs)

Q1: Why is the pH of my **Tris succinate** buffer changing with temperature?

A1: The pH of buffers containing Tris (tris(hydroxymethyl)aminomethane) is highly sensitive to temperature.<sup>[1][2][3]</sup> The dissociation constant (pKa) of Tris decreases as the temperature rises, causing the pH to drop.<sup>[4][5]</sup> Conversely, as the temperature decreases, the pH will increase.<sup>[6][7]</sup> This phenomenon is due to the high enthalpy of deprotonation for the Tris amine group.<sup>[7]</sup>

Q2: How much does the pH of a Tris buffer change with temperature?

A2: The temperature coefficient (dpKa/dT) for Tris is approximately -0.028 to -0.031 pH units per degree Celsius increase.<sup>[3][5]</sup> This means that for every 1°C increase in temperature, the pH will decrease by about 0.03 units.<sup>[7]</sup> A buffer prepared to pH 7.8 at room temperature (25°C) could have a pH closer to 8.4 at 4°C or 7.4 at 37°C.<sup>[5]</sup>

Q3: Does the use of succinic acid instead of HCl affect the temperature sensitivity?

A3: The significant temperature dependence is primarily a characteristic of Tris itself.<sup>[7][8]</sup> While the fundamental behavior will be similar, the presence of succinic acid (a weak dicarboxylic acid) compared to a strong acid like HCl could lead to minor differences in the

exact pH shift. However, the primary driver for the pH change remains the Tris component. Succinic acid's pKa values have a much smaller temperature dependence compared to Tris.[9]

Q4: At what temperature should I adjust the pH of my **Tris succinate** buffer?

A4: You should always adjust the final pH of your Tris buffer at the temperature at which you will be performing your experiment.[3][7][10] For example, if your experiment will be conducted in a cold room at 4°C, you should chill your buffer solution to 4°C before making the final pH adjustment.

Q5: Can the concentration of the **Tris succinate** buffer affect its pH stability with temperature?

A5: Yes, the pH values of Tris buffers are also concentration-dependent, although this effect is generally less pronounced than the temperature effect.[6][11] Increasing the buffer concentration from 0.05 M to 0.5 M can slightly increase the pH.[6] It is important to maintain a consistent concentration for reproducible results.

## Quantitative Data Summary: pH Shift of Tris-HCl Buffer

The following table summarizes the expected pH of a 50 mM Tris-HCl buffer solution at various temperatures when initially calibrated to a specific pH at 25°C. While this data is for Tris-HCl, it serves as a strong estimate for the behavior of **Tris succinate** buffers.

pH at 25°C	Expected pH at 4°C	Expected pH at 37°C
7.20	7.79	6.91
7.30	7.92	7.02
7.50	8.12	7.22
8.00	8.62	7.72
8.20	8.82	7.92

(Data adapted from Scripps Laboratories and other sources)[12]

## Experimental Protocol: Preparation of 50 mM Tris Succinate Buffer (pH 8.2)

This protocol describes how to prepare a 50 mM **Tris succinate** buffer. The key is to use a solution of succinic acid to adjust the pH of a Tris base solution.<sup>[13]</sup>

### Materials:

- Tris base (MW: 121.14 g/mol )
- Succinic acid (MW: 118.09 g/mol )
- High-purity water (e.g., Milli-Q or deionized)
- Calibrated pH meter with a temperature probe
- Stir plate and stir bar
- Graduated cylinders and beakers
- 0.22 µm sterile filter (optional)

### Methodology:

- Prepare a 0.1 M Tris Base Solution:
  - Dissolve 12.11 g of Tris base in ~800 mL of high-purity water.
  - Stir until the powder is completely dissolved.
- Prepare a 0.1 M Succinic Acid Solution:
  - Dissolve 11.81 g of succinic acid in ~800 mL of high-purity water.
  - Stir until fully dissolved and then bring the final volume to 1 L.
- Adjust the pH:

- Place the beaker containing the 0.1 M Tris base solution on a stir plate with a stir bar.
- Immerse the pH electrode and temperature probe in the solution.
- Equilibrate the solution to the intended final temperature of your experiment (e.g., by placing the beaker in an ice bath for 4°C or a water bath for 37°C).
- Slowly add the 0.1 M succinic acid solution to the Tris base solution while monitoring the pH.
- Continue adding succinic acid dropwise until the pH meter reads 8.2 (or your desired pH).
- Final Volume Adjustment:
  - Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.
  - Add high-purity water to bring the final volume to 1 L. This dilutes the buffer to a final Tris concentration of approximately 50 mM (the final succinate concentration will be lower).
  - Verify the pH one last time.
- Sterilization and Storage (Optional):
  - For applications requiring sterility, filter the buffer through a 0.22 µm sterile filter unit.
  - Store the buffer at 4°C.

## Troubleshooting Guide

This section addresses common issues encountered when working with **Tris succinate** buffer.

Issue 1: My experimental results are not reproducible.

- Possible Cause: The pH of the buffer may be fluctuating due to temperature changes between experiments or even during a single experiment (e.g., a sample heating up in a spectrophotometer).
- Solution: Always prepare and use the buffer at a consistent, controlled temperature.<sup>[1]</sup> Ensure all steps of your experiment are performed at the intended temperature.

Issue 2: The initial pH of my prepared buffer is incorrect.

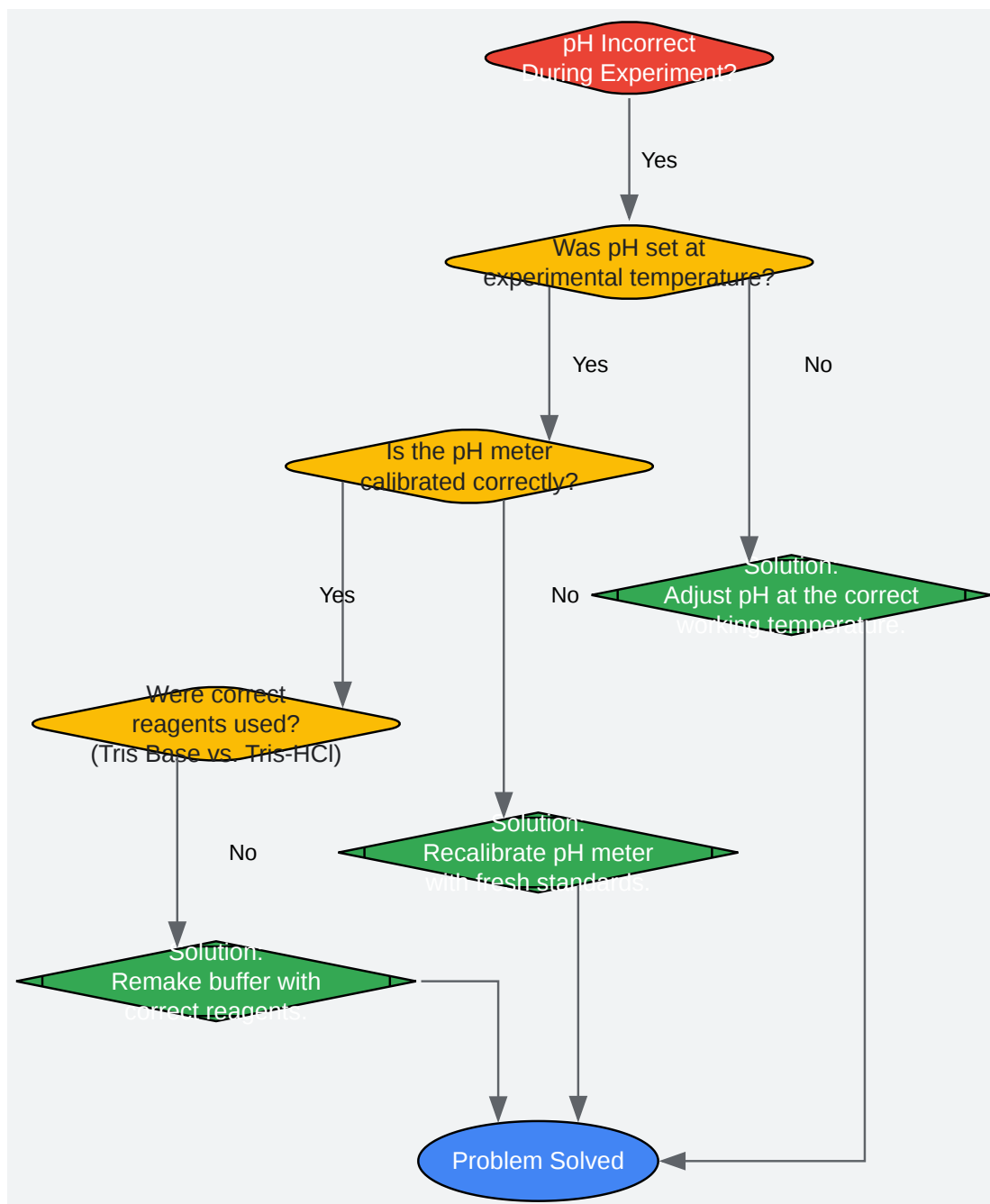
- Possible Cause 1: The pH was adjusted at room temperature, but the buffer is being used at a lower or higher temperature.
- Solution 1: Re-calibrate the pH of the buffer at its temperature of use.[\[7\]](#)
- Possible Cause 2: Incorrect starting material was used (e.g., Tris-HCl salt instead of Tris base). Using Tris-HCl will result in a much lower starting pH that will need to be adjusted with a base like NaOH.[\[14\]](#)
- Solution 2: Ensure you are starting with Tris base and titrating with an acid (succinic acid in this case) to lower the pH to the desired setpoint.[\[13\]](#)

Issue 3: I observe precipitation in my buffer after refrigeration.

- Possible Cause: The concentration of the buffer may be too high, leading to saturation and precipitation at lower temperatures.[\[15\]](#)
- Solution: Prepare a fresh buffer at the required concentration. If high concentrations are necessary, check for solubility limits at the storage temperature.

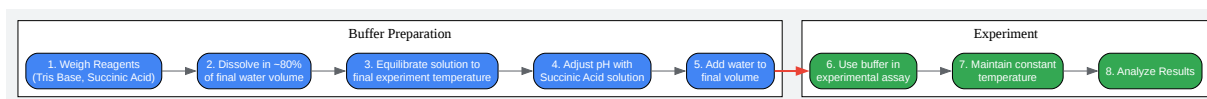
## Visual Workflow Guides

The following diagrams illustrate key workflows for buffer preparation and troubleshooting.



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Caption: Troubleshooting workflow for incorrect Tris buffer pH.



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Caption: General experimental workflow using **Tris succinate** buffer.

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